

physical and chemical properties of 3-Chlorobenzamide

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Compound of Interest

Compound Name: 3-Chlorobenzamide

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An In-depth Technical Guide to 3-Chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chlorobenzamide**. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.

Core Physical and Chemical Properties

3-Chlorobenzamide is a halogenated aromatic amide with the chemical formula C_7H_6ClNO . It presents as a white crystalline solid and is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[1]

Quantitative Data Summary

The key physical and chemical properties of **3-Chlorobenzamide** are summarized in the table below for easy reference and comparison.

Property	Value	Unit	Source(s)
Molecular Formula	C ₇ H ₆ ClNO	-	[1][2][3][4][5][6]
Molecular Weight	155.58	g/mol	[1][2][3][4][5][6]
Melting Point	133 - 137	°C	[1][4][7]
Boiling Point	99 - 100 (at 15 Torr)	°C	[1][7]
Density	~1.219 - 1.295	g/cm ³	[1][4]
Solubility	Soluble in Methanol, Ethanol, Chloroform. Sparingly soluble in water.	-	[1][7]
pKa	15.41 ± 0.50 (Predicted)	-	[1][7]
LogP (Octanol/Water Partition Coefficient)	1.439 - 2.139	-	[3][4]
Vapor Pressure	0.00563	mmHg at 25°C	[1]
Flash Point	119.4	°C	[1][4]
Refractive Index	~1.562 - 1.582 (Estimate)	-	[1][4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Chlorobenzamide**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **3-Chlorobenzamide**, typically run in DMSO-d₆, shows characteristic signals for the aromatic protons and the amide protons. The aromatic protons appear as a complex multiplet in the range of 7.5-8.2 ppm, while the amide protons (NH₂) typically appear as two broad singlets.[8]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbon and the aromatic

carbons.

- Infrared (IR) Spectroscopy: The IR spectrum of **3-Chlorobenzamide** exhibits characteristic absorption bands. Key peaks include those for the N-H stretching of the amide group (around 3100-3500 cm^{-1}), the C=O stretching of the amide carbonyl (around 1650 cm^{-1}), and C-Cl stretching in the aromatic ring (typically in the fingerprint region).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mass Spectrometry: The mass spectrum of **3-Chlorobenzamide** shows a molecular ion peak (M^+) corresponding to its molecular weight. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[\[6\]](#)[\[12\]](#)

Experimental Protocols

Synthesis of 3-Chlorobenzamide

A common and straightforward method for the synthesis of **3-Chlorobenzamide** is the amidation of 3-chlorobenzoyl chloride with ammonia.

Materials:

- 3-Chlorobenzoyl chloride
- Concentrated aqueous ammonia (28-30%)
- Dichloromethane (DCM)
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol
- Standard laboratory glassware
- Magnetic stirrer and hotplate
- Ice bath

- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzoyl chloride in dichloromethane. Cool the solution in an ice bath to 0-5 °C.
- **Amidation:** While stirring vigorously, slowly add an excess of cold concentrated aqueous ammonia to the flask. A white precipitate of **3-Chlorobenzamide** will form. Maintain the temperature below 10 °C during the addition.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction is complete.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts.
- **Isolation of Crude Product:** Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude **3-Chlorobenzamide**.
- **Purification:** Recrystallize the crude product from a hot ethanol/water mixture to obtain pure, crystalline **3-Chlorobenzamide**.
- **Drying:** Dry the purified crystals under vacuum.

Characterization Protocol

To confirm the identity and purity of the synthesized **3-Chlorobenzamide**, the following characterization techniques should be employed:

- **Melting Point Determination:** Measure the melting point of the purified product and compare it to the literature value. A sharp melting point close to the reported value is indicative of high purity.

- NMR Spectroscopy (^1H and ^{13}C): Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d_6) and acquire ^1H and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of **3-Chlorobenzamide**.
- IR Spectroscopy: Obtain an IR spectrum of the product (e.g., as a KBr pellet or using an ATR accessory). The presence of characteristic functional group frequencies will confirm the structure.
- Mass Spectrometry: Analyze the product by mass spectrometry to determine its molecular weight and fragmentation pattern, which should be consistent with **3-Chlorobenzamide**.

Mandatory Visualization

Due to the limited availability of specific signaling pathway data for **3-Chlorobenzamide** in the public domain, a logical workflow diagram for its synthesis is provided below. This diagram illustrates the key steps from starting materials to the purified final product, as detailed in the experimental protocol.



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Caption: Synthesis Workflow for **3-Chlorobenzamide**.

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